molecular formula C22H26N2O3 B6957073 N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide

Cat. No.: B6957073
M. Wt: 366.5 g/mol
InChI Key: IFDKYMXBIDJGFQ-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide is a synthetic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-19-10-12-24(13-11-19)21(16-6-2-1-3-7-16)22(26)23-18-14-17-8-4-5-9-20(17)27-15-18/h1-9,18-19,21,25H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKYMXBIDJGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)NC3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the chromenyl precursor, which undergoes a series of reactions including nucleophilic substitution, cyclization, and amide formation. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxypiperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide: shares structural similarities with other chromenyl and piperidinyl derivatives.

    Chromen-2-one derivatives: Known for their anticoagulant and anti-inflammatory properties.

    Piperidinyl amides: Studied for their potential as central nervous system (CNS) agents.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

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